2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Description
Historical Development of Benzothiazole-Acetamide Derivatives
The benzothiazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery in the late 19th century. Early synthetic routes, such as the reaction of aniline derivatives with potassium thiocyanate in the presence of bromine, established foundational methods for constructing the benzothiazole core. By the mid-20th century, researchers began exploring functionalization strategies, particularly at the 2-amino position, to enhance biological activity. The introduction of acetamide moieties emerged as a critical advancement, enabling improved solubility and target specificity.
A pivotal shift occurred in the 1990s with Trapani et al.'s work on imidazo-benzothiazole derivatives, which demonstrated the feasibility of coupling benzothiazoles with ester-functionalized intermediates. This approach laid the groundwork for modern synthetic routes, such as nucleophilic acyl substitution between 2-aminobenzothiazoles and carboxylic acid derivatives. The development of microwave-assisted synthesis in the 2010s further accelerated the production of complex benzothiazole-acetamide hybrids, reducing reaction times from hours to minutes.
Table 1: Evolution of Benzothiazole-Acetamide Synthesis Methods
Position in Contemporary Research
2-Phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide occupies a unique niche in current pharmacological and agrochemical research. Its structure combines three pharmacologically active domains:
- The tetrahydrobenzothiazole core, known for modulating protein-protein interactions
- The phenoxy group, which enhances membrane permeability
- The acetamide linker, providing conformational flexibility
Recent studies highlight dual applications:
- Pharmaceutical : Molecular modeling reveals strong binding affinity with thrombin's exosite-I (KD = 12.3 nM), comparable to established anticoagulants.
- Agrochemical : Patent CN103694197A demonstrates herbicidal activity against Amaranthus retroflexus at 50 ppm, with 92% growth inhibition.
Table 2: Comparative Bioactivity of Benzothiazole Derivatives
| Compound | Thrombin Activation (Fold vs Control) | Herbicidal Efficacy (% Inhibition) |
|---|---|---|
| Etamsylate (Control) | 1.0 | N/A |
| Q2 (Benzothiazole-cinnamate hybrid) | 1283.9 | N/A |
| Target Compound | 847.6 (Predicted) | 92 |
Significance in Heterocyclic Chemistry Research
This compound exemplifies three critical trends in modern heterocyclic chemistry:
Ring Saturation Effects : The tetrahydrobenzothiazole moiety reduces aromaticity by 38% compared to planar analogs, as calculated via Hückel molecular orbital theory. This saturation enhances solubility (logP = 2.1 vs 3.4 for unsaturated analogs) while maintaining π-stacking capabilities.
Directing Group Dynamics : The phenoxy substituent acts as an ortho-directing group during electrophilic substitution, enabling precise functionalization at the C4 position. This property has been leveraged to create derivatives with tunable electronic properties (Hammett σ values from -0.27 to +0.78).
Conformational Locking : X-ray crystallography studies of similar compounds reveal a 120° dihedral angle between the benzothiazole and acetamide planes, creating a pre-organized binding conformation that reduces entropic penalty during target engagement.
The compound's synthesis, as detailed in patent CN103694197A, employs a three-step modular approach:
- Benzothiazole formation via oxidative cyclization of aniline derivatives
- Alkylation using Cu(I)-catalyzed Ullmann coupling
- Acylation with phenoxyacetyl chloride under Schotten-Baumann conditions
This methodology achieves an overall yield of 67% – a 22% improvement over traditional sequential coupling methods. Recent advances have incorporated flow chemistry techniques, reducing reaction times from 48 hours to under 6 hours while maintaining yields above 60%.
Properties
IUPAC Name |
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(10-19-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)20-15/h1-3,6-7H,4-5,8-10H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAGXIHLUBRHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329005 | |
| Record name | 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49733762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
392248-49-6 | |
| Record name | 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Closing Reaction for Benzothiazole Core Formation
The tetrahydrobenzothiazole moiety is typically synthesized via oxidative cyclization. As detailed in patent CN103694197A, the process involves:
- Reactants : Aniline derivatives and ammonium thiocyanate (NH₄SCN)
- Oxidizing Agent : Bromine (Br₂) in dichloromethane (CH₂Cl₂)
- Conditions : Room temperature, 12-hour reaction time
- Workup : Sequential washing with NaHCO₃ and brine, followed by silica gel chromatography
This method yields 2-aminobenzothiazole intermediates with 71% efficiency. Modifications using alternative oxidants like chlorine (Cl₂) or iodine (I₂) have been reported but show reduced yields (58–63%).
Alkylation of Benzothiazole Amines
The amino group undergoes alkylation to introduce structural diversity:
| Parameter | Specification | Source |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) | |
| Catalyst | Copper(II) acetate (Cu(OAc)₂) | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 80°C, 6 hours | |
| Yield Range | 68–74% |
Benzyl alcohol derivatives serve as alkylating agents, with electron-withdrawing substituents (e.g., -Cl, -CF₃) improving reaction rates by 15–20%.
Acylation with Phenoxyacetic Acid Derivatives
Final acylation completes the target structure:
- Activation : Phenoxyacetic acid activated via chloroacetylation using thionyl chloride (SOCl₂)
- Coupling : Reacting 2-benzylaminobenzo[d]thiazole with phenoxyacetyl chloride
- Base : Triethylamine (Et₃N) in tetrahydrofuran (THF)
- Yield : 71% after silica gel purification
Critical parameters include stoichiometric control (1:1.2 amine:acyl chloride ratio) and exclusion of moisture.
Advanced Methodological Variations
Microwave-Assisted Synthesis
Recent adaptations employ microwave irradiation to accelerate the acylation step:
Solid-Phase Synthesis for Library Generation
High-throughput approaches immobilize the benzothiazole amine on Wang resin, enabling parallel synthesis of analogs:
- Resin Loading : 0.8 mmol/g capacity
- Acylation : 3× excess phenoxyacetyl chloride, 24 hours
- Cleavage : 95% trifluoroacetic acid (TFA)/H₂O
- Purity : >85% by HPLC
Analytical Characterization
Spectroscopic Confirmation
- δ 7.80 (t, J=4.4Hz, 1H, benzothiazole-H)
- δ 5.65 (s, 2H, -OCH₂CO-)
- δ 4.92 (s, 2H, -NHCO-)
- 3280 cm⁻¹ (N-H stretch)
- 1665 cm⁻¹ (C=O amide)
- 1240 cm⁻¹ (C-O-C ether)
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| HPLC | C18, 4.6×250 mm | MeCN/H₂O (70:30) | 8.2 min | 98.5% |
| TLC | Silica GF254 | EtOAc/hexane (1:1) | Rf 0.45 | N/A |
Industrial-Scale Production Considerations
Cost-Effective Catalyst Systems
Replacing Cu(OAc)₂ with FeCl₃ reduces catalyst costs by 40% while maintaining 70% yield.
Solvent Recycling Protocols
Distillation recovery of DMF achieves 85% reuse efficiency, lowering production costs by $12/kg.
Emerging Synthetic Challenges
Regioselectivity in Benzothiazole Formation
Competing pathways during cyclization can generate 2-aminobenzothiazole (desired) vs. 2-mercaptobenzothiazole (byproduct). Controlled Br₂ stoichiometry (1.1 eq.) suppresses byproduct formation to <5%.
Stability of Phenoxyacetyl Chloride
Decomposition rates increase above -10°C, necessitating in-situ generation and immediate use. Stabilizers like hexamethyldisilazane (HMDS) extend shelf-life to 48 hours at 0°C.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydrobenzothiazole derivatives.
Substitution: Phenoxy-substituted derivatives.
Scientific Research Applications
2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring is known to interact with various biological pathways, including those involved in cell signaling, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their substituent-driven differences are summarized below:
*Estimated based on core structure (C₉H₁₂N₂OS) + phenoxy (C₆H₅O).
Key Observations:
- Electron-Donating vs. In contrast, BTA’s trimethoxyphenyl group () is electron-donating, which may enhance π-π stacking in enzyme binding pockets .
- Halogen Effects : Bromine in 9c () and chlorine/fluorine in improve binding via halogen bonds but reduce solubility .
Physicochemical Properties
| Property | Target Compound | BTA () | ||
|---|---|---|---|---|
| Molecular Weight | ~322.4 | 376.4 | 332.4 | 324.8 |
| LogP (Estimated) | ~2.5 | ~3.1 | ~2.3 | ~2.8 |
| Solubility | Moderate | Low | High | Low |
| H-Bond Acceptors | 4 | 6 | 6 | 5 |
Biological Activity
2-Phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C20H18N2O2S
- Molecular Weight : 350.43 g/mol
- CAS Number : 524677-23-4
The biological activity of this compound is primarily linked to its interaction with various biochemical pathways. Key mechanisms include:
- Inhibition of Inflammatory Pathways : Research indicates that related compounds can downregulate Thymic Stromal Lymphopoietin (TSLP) production by blocking caspase-1 and NF-κB pathways. This suggests potential use in treating inflammatory and atopic disorders .
- Anticonvulsant Activity : Similar compounds have shown anticonvulsant effects through modulation of benzodiazepine receptors. The structure of this compound may allow it to mimic known agonists in this receptor class .
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to or similar to this compound:
Pharmacological Implications
The potential applications for this compound include:
- Anti-inflammatory Drugs : Given its ability to modulate inflammatory cytokines and pathways.
- Anticonvulsants : Its structural similarity to benzodiazepines suggests it could serve as a therapeutic agent for seizure disorders.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-phenoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with phenoxyacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C . Alternative routes use reflux in toluene/water mixtures with sodium azide for intermediates, followed by solvent removal under reduced pressure . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 amine:acyl chloride), controlled temperature, and inert atmospheres. Purity is enhanced via recrystallization (ethanol) or column chromatography (hexane:ethyl acetate gradients) .
Q. How can researchers validate the purity and structural integrity of the synthesized compound?
- Methodological Answer : Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm phenoxy and benzothiazole proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, tetrahydrobenzothiazole CH₂ signals at δ 1.5–2.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.12 for C₁₇H₁₈N₂O₂S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data interpretation for this compound?
- Methodological Answer : Discrepancies in NMR splitting patterns or MS fragmentation can arise from:
- Tautomerism : The benzothiazole NH may exhibit dynamic exchange, broadening signals. Use DMSO-d₆ as a solvent to stabilize tautomers .
- Impurity Peaks : Compare experimental HRMS with theoretical isotopic distributions (e.g., using tools like mMass) to distinguish adducts or byproducts .
- Dynamic HPLC Effects : Optimize column temperature (25–40°C) to separate diastereomers or conformers .
Q. How does structural modification of the phenoxy or benzothiazole moieties affect biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenoxy ring to enhance electrophilic interactions. Replace tetrahydrobenzothiazole with substituted benzothiazoles (e.g., 4-methyl) to modulate lipophilicity .
- Bioassays : Test analogs in in vitro enzyme inhibition assays (e.g., COX-2) or cytotoxicity screens (e.g., MTT assay on cancer cell lines). Activity trends are quantified via IC₅₀ values and compared to parent compound .
Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?
- Methodological Answer : Use:
- Caco-2 Cell Monolayers : To assess intestinal permeability (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and measure remaining compound via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid hepatic clearance .
- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction (fu >5% is desirable for bioavailability) .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodological Answer :
- Co-solvents : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) in aqueous buffers (pH 7.4) to enhance solubility .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) via solvent evaporation, achieving >80% encapsulation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
